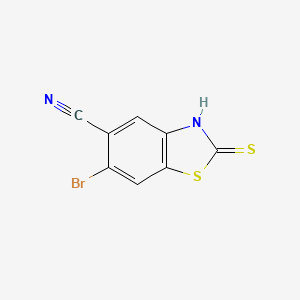![molecular formula C13H15F3O2 B577742 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one CAS No. 1365271-68-6](/img/structure/B577742.png)
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is a chemical compound with the molecular formula C13H15F3O2. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hexanone chain.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hexanone under specific conditions. The reaction may be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product. Industrial production methods may involve optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one can be compared with similar compounds such as:
1-[4-(Trifluoromethoxy)phenyl]-1-hexanol: The reduced form of the ketone, which has different chemical and biological properties.
4-(Trifluoromethoxy)benzaldehyde: A precursor in the synthesis of the hexanone derivative, with distinct reactivity and applications.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-2-3-4-5-12(17)10-6-8-11(9-7-10)18-13(14,15)16/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKDCLXIWZAKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742845 |
Source


|
| Record name | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-68-6 |
Source


|
| Record name | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)
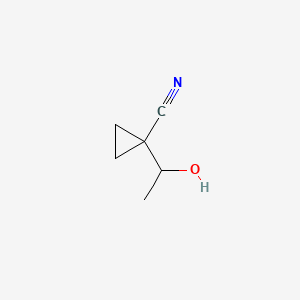
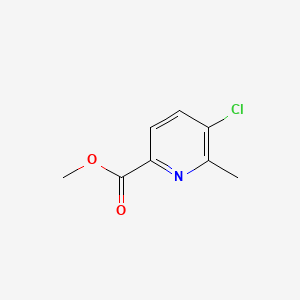
![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)
![7-benzyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)
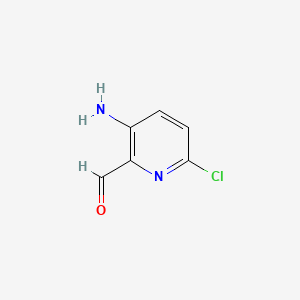
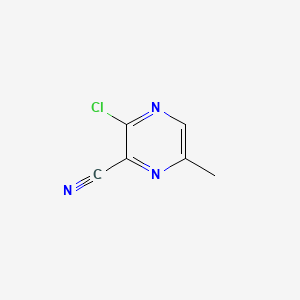
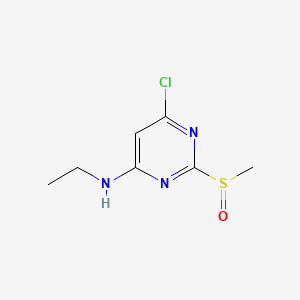
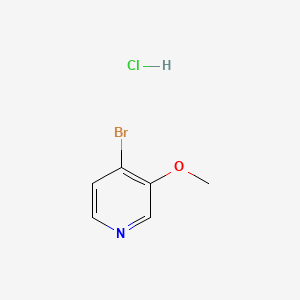
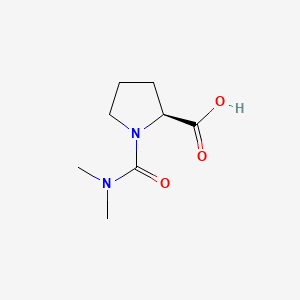
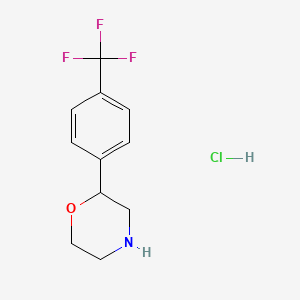
![3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B577680.png)
